molecular formula C13H12FNO B8537480 4-(4-Fluoro-2-methylphenoxy)aniline

4-(4-Fluoro-2-methylphenoxy)aniline

Cat. No. B8537480
M. Wt: 217.24 g/mol
InChI Key: DQXMFBIZJLYCLY-UHFFFAOYSA-N
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Patent
US08791102B2

Procedure details

A microwave vessel was charged with 4′-bromoacetoanilide (1.19 g, 5.56 mmol), 2,2,6,6-tetramethyl-3,5-heptanedione (0.23 mL, 1.1 mmol), copper(I) chloride (0.22 g, 2.2 mmol), cesium carbonate (5.42 g, 16.7 mmol), 4-fluoro-2-methylphenol (0.70 g, 5.6 mmol), and N-methyl-2-pyrrolidone (5 mL). The reaction mixture was heated at 200° C. in a microwave oven for 20 minutes. The reaction mixture then was cooled to ambient temperature and diluted with deionized water (20 mL). The dilution was extracted with ethyl acetate (20 mL) and the extract combined with saturated sodium bicarbonate (aq., 100 mL). The mixture was washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated. The residue was diluted with concentrated hydrochloric acid (15 mL) and the dilution was heated at 100° C. for 2 hours. The reaction mixture was cooled to ambient temperature and diluted with 4N sodium hydroxide until basic. The dilution was extracted with methylene chloride (30 mL) and the extract was washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated. Product was purified from the residue by reverse phase HPLC to give 4-(4-fluoro-2-methylphenoxy)aniline (0.33 g, 1.5 mmol, 27% yield) as off-white solid. MS (EI) for C13H12FNO. found 218.1 (MH+).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([NH:6]C(=O)C)=[CH:4][CH:3]=1.CC(C)(C(=O)CC(=O)C(C)(C)C)C.C(=O)([O-])[O-].[Cs+].[Cs+].[F:31][C:32]1[CH:37]=[CH:36][C:35]([OH:38])=[C:34]([CH3:39])[CH:33]=1>O.[Cu]Cl.CN1CCCC1=O>[F:31][C:32]1[CH:37]=[CH:36][C:35]([O:38][C:2]2[CH:3]=[CH:4][C:5]([NH2:6])=[CH:10][CH:11]=2)=[C:34]([CH3:39])[CH:33]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
BrC1=CC=C(NC(C)=O)C=C1
Name
Quantity
0.23 mL
Type
reactant
Smiles
CC(C)(C(CC(C(C)(C)C)=O)=O)C
Name
Quantity
5.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.7 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)C
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture then was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The dilution was extracted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
The mixture was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with concentrated hydrochloric acid (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the dilution was heated at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with 4N sodium hydroxide until basic
EXTRACTION
Type
EXTRACTION
Details
The dilution was extracted with methylene chloride (30 mL)
WASH
Type
WASH
Details
the extract was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Product was purified from the residue by reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(OC2=CC=C(N)C=C2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.